Cas no 2004-04-8 (Decoyinine)

Decoyinine Chemical and Physical Properties
Names and Identifiers
-
- Adenosine,4',5'-didehydro-1'-C-(hydroxymethyl)-
- DECOYININE
- Decoyinine (U-7984)
- Decoyinine [Angustmycin A]
- 9-(6-Deoxy-D-β-erythro-hex-5-en-2-ulofuranosyl)adenine
- A 14
- Angustmycin A
- Antibiotic A 14
- Decoyinin
- U-7984
- 9H-Purin-6-amine,9-(6-deoxy-b-D-erythro-hex-5-en-2-ulofuranosyl)-
- Adenine, 9-(6-deoxy-b-D-erythro-hex-5-enulofuranosyl)- (8CI)
- Angustomycin A (7CI)
- Decoyinin(6CI)
- 5,6-Psicofuranosenyladenine
- 2004-04-8
- 2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol
- CCG-208190
- AKOS040741619
- Adenine, 9-(tetrahydro-3,4-dihydroxy-2-(hydroxymethyl)-5-methylene-2-furyl)-
- 9H-Purin-6-amine, 9-(6-deoxy-beta-D-erythro-hex-5-en-2-ulofuranosyl)-
- 9-(6-Deoxy-beta-D-erythro-hex-5-en-2-ulofuranosyl)-9H-purin-6-amine
- Adenosine, 4',5'-didehydro-1'-C-(hydroxymethyl)-
- HMS3403A11
- BDBM50519498
- CS-0021954
- (2R,3R,4S)-2-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol
- Decomycin, U-7984, AI3-50816, Angustmycin A
- 9-(Tetrahydro-3,4-dihydroxy-2-(hydroxymethyl)-5-methylene-2-furyl)adenine
- 9-(6-Deoxy-beta-D-erythro-hex-5-enulofuranosyl)adenine
- DTXSID50173859
- U 7984
- HMS1792A11
- Adenine, 9-(6-deoxy-beta-D-erythro-hex-5-enulofuranosyl)-
- J-012970
- NCGC00163442-01
- HMS1990A11
- HY-101835
- SR-05000002354-2
- BSPBio_000989
- AI3-50816
- EX-A3232
- CHEMBL1444741
- CHEBI:191094
- (2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylene-tetrahydrofuran-3,4-diol
- NCGC00163442-03
- (2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol
- NS00011708
- SR-05000002354
- NCGC00163442-02
- Angustomycin A
- DA-52391
- G16347
- Decoyinine
-
- MDL: MFCD31689304
- Inchi: 1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)/t7-,8-,11-/m1/s1
- InChI Key: UZSSGAOAYPICBZ-SOCHQFKDSA-N
- SMILES: C=C(O1)[C@@H](O)[C@@H](O)[C@]1(CO)N2C=NC3=C(N)N=CN=C32
Computed Properties
- Exact Mass: 265.08100
- Monoisotopic Mass: 279.097
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 140
- Tautomer Count: 3
- Surface Charge: 0
Experimental Properties
- Density: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 198-200 ºC
- Solubility: Dissolution (47 g/l) (25 º C),
- PSA: 128.54000
- LogP: -0.98990
Decoyinine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-67622-5MG |
(2R,3R,4S)-2-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)-5-(hydroxymethylidene)oxolane-3,4-diol |
2004-04-8 | >95% | 5mg |
£649.87 | 2025-02-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D885039-5mg |
Decoyinine |
2004-04-8 | ≥99% | 5mg |
¥9,550.00 | 2022-01-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81065-5mg |
Decoyinine |
2004-04-8 | ≥99% | 5mg |
¥6878.0 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50428-1mg |
Decoyinine (Angustmycin A) |
2004-04-8 | 98% | 1mg |
¥2139.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D885039-1mg |
Decoyinine |
2004-04-8 | ≥99% | 1mg |
¥2,640.00 | 2022-01-13 | |
MedChemExpress | HY-101835-1mg |
Decoyinine |
2004-04-8 | 99.09% | 1mg |
¥900 | 2024-05-25 | |
MedChemExpress | HY-101835-10mM*1mLinDMSO |
Decoyinine |
2004-04-8 | 99.09% | 10mM*1mLinDMSO |
¥7372 | 2023-07-26 | |
Biosynth | ND158034-25 mg |
Decoyinine |
2004-04-8 | 25mg |
$2,310.00 | 2023-01-03 | ||
TargetMol Chemicals | T15091-25 mg |
Decoyinine |
2004-04-8 | 99.12% | 25mg |
¥ 9,750 | 2023-07-11 | |
1PlusChem | 1P002D7N-1mg |
Adenosine, 4',5'-didehydro-1'-C-(hydroxymethyl)- |
2004-04-8 | ≥98% | 1mg |
$142.00 | 2023-12-19 |
Decoyinine Related Literature
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Additional information on Decoyinine
Decoyinine (CAS No. 2004-04-8): A Comprehensive Overview in Modern Chemical and Biomedical Research
Decoyinine, a naturally occurring alkaloid with the chemical formula C19H21N3O2, is identified by its unique CAS number CAS No. 2004-04-8. This compound has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its distinct structural features and potential biological activities. The systematic name of Decoyinine underscores its origin from plant sources, particularly from the genus Decoynea, which has been a rich reservoir for bioactive alkaloids. Its molecular structure, characterized by a complex heterocyclic framework, positions it as a subject of intense study for its pharmacological properties.
The exploration of Decoyinine's pharmacological profile has been facilitated by advancements in synthetic chemistry and high-resolution spectroscopic techniques. Recent studies have highlighted its potential as a scaffold for drug development, particularly in the context of neurological disorders. The compound's ability to interact with specific enzymatic targets has been a focal point in medicinal chemistry research. For instance, preliminary investigations suggest that Decoyinine may modulate the activity of enzymes involved in neurotransmitter synthesis, which could have implications for treating conditions such as depression and anxiety.
In addition to its neurological potential, Decoyinine has been studied for its immunomodulatory effects. Research indicates that it may influence immune cell function by interacting with receptors on immune cells, thereby modulating inflammatory responses. This has sparked interest in its potential application in treating autoimmune diseases and chronic inflammation. The compound's dual action on both the central nervous system and the immune system makes it a multifaceted candidate for therapeutic intervention.
The synthesis of Decoyinine has been refined through multi-step organic reactions, leveraging modern catalytic methods to enhance yield and purity. Researchers have developed efficient synthetic routes that minimize side reactions, ensuring the production of high-quality material for biological testing. These synthetic advancements have not only facilitated laboratory-scale studies but also opened avenues for large-scale production, which is crucial for clinical trials and commercial applications.
The biological activity of Decoyinine is further underscored by its interaction with cellular pathways relevant to cancer biology. Emerging evidence suggests that Decoyinine may exhibit anti-proliferative effects on certain cancer cell lines by inhibiting key signaling pathways involved in cell growth and survival. This has prompted investigations into its potential as an anti-cancer agent, although further research is needed to fully elucidate its mechanisms of action and therapeutic efficacy.
Decoyinine's structural complexity also makes it an attractive candidate for structure-activity relationship (SAR) studies. By modifying specific functional groups within its heterocyclic framework, researchers can explore how these changes affect biological activity. Such studies are crucial for optimizing the compound's pharmacological properties and developing derivatives with enhanced efficacy and reduced toxicity.
The role of computational chemistry in understanding Decoyinine's behavior cannot be overstated. Molecular modeling techniques have been employed to predict how Decoyinine interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and metabolic pathways, aiding in the design of more effective drug candidates.
The future prospects of Decoyinine in biomedical research are promising, with ongoing studies aimed at uncovering new therapeutic applications. Collaborative efforts between chemists, biologists, and clinicians are essential to translate laboratory findings into clinical practice. As our understanding of Decoyinine's multifaceted properties continues to grow, so does the potential for this compound to make significant contributions to human health.
2004-04-8 (Decoyinine) Related Products
- 31301-28-7(4-Methyl-1,10-phenanthroline)
- 1459253-73-6(5-Bromo-3-fluoro-1H-indazole-4-carbonitrile)
- 1704949-90-5(Cyclohexanepropanoic acid, β-[[(phenylmethoxy)carbonyl]amino]-, (βR)-)
- 1805171-10-1(3-(Aminomethyl)-4-bromo-2-(difluoromethyl)-5-nitropyridine)
- 4223-14-7(Oxirane,2,2',2''-[1,3,5-benzenetriyltris(oxymethylene)]tris-)
- 685542-10-3(4-(Trifluoromethoxy)benzene-1-sulfonohydrazide)
- 1567895-16-2((1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol)
- 1248492-68-3(2-Benzofuranylcyclopentylmethanone)
- 1797736-31-2(N-[4-({[2-(morpholin-4-yl)pyridin-4-yl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide)
- 1823962-72-6(Ethyl 3,4-diaminopyridine-2-carboxylate)
